molecular formula C17H20N4O4S2 B2851624 2-ethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476466-18-9

2-ethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2851624
CAS No.: 476466-18-9
M. Wt: 408.49
InChI Key: CGALQZIZEWFYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-ethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a 2-ethoxy group and a sulfanyl-linked morpholinoethyl moiety. The morpholine ring enhances solubility and metabolic stability, distinguishing it from other thiadiazole derivatives .

Properties

IUPAC Name

2-ethoxy-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-2-25-13-6-4-3-5-12(13)15(23)18-16-19-20-17(27-16)26-11-14(22)21-7-9-24-10-8-21/h3-6H,2,7-11H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGALQZIZEWFYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like ethanol and reagents such as sodium hydroxide and hydrogen chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Structural Differences:

  • Morpholine vs. Piperidine/Alkyl Groups: The morpholinoethyl group in the title compound contrasts with piperidine (e.g., N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives) or ethyl groups (e.g., 2,5-dichloro-N-[5-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide) .
  • Benzamide vs. Acetamide/Triazole Cores: Analogues like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide replace the benzamide with acetamide, altering electron distribution and target affinity.

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Title Compound Benzamide 2-ethoxy, morpholinoethyl-sulfanyl Enzyme inhibition (putative)
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) Benzamide Piperidine-ethyl-sulfanyl Acetylcholinesterase inhibition
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Acetamide Benzylthio, trifluoromethylphenyl abl/src tyrosine kinase inhibition
2,5-Dichloro-N-[5-({2-[(5-ethyl-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-thiadiazol-2-yl]benzamide Benzamide Dichloro, ethyl-thiadiazolylamino Anticancer (cell line testing)

Physicochemical Properties

  • Stability: Thiadiazole cores are generally stable, but electron-withdrawing groups (e.g., trifluoromethyl in ) may enhance metabolic resistance .

Biological Activity

The compound 2-ethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanism of action, and relevant research findings.

The compound features a thiadiazole ring substituted with a morpholine group and an ethoxy-benzamide moiety. The structural components are significant as they influence the biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives containing the 1,3,4-thiadiazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines.

  • Case Study : A study synthesized several N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that showed excellent anti-proliferation ability against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975). The hit compound demonstrated stable binding to EGFR and HER-2 in molecular dynamics studies, indicating its potential as a dual-target inhibitor in cancer therapy .

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves inhibition of key signaling pathways associated with tumor growth and proliferation. For example:

  • EGFR/HER-2 Inhibition : The compound has been shown to selectively inhibit the kinase activity of EGFR and HER-2, which are critical targets in the treatment of certain breast cancers .

Antimicrobial Activity

Thiadiazole derivatives have also exhibited antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains.

  • Example : Compounds derived from 1,3,4-thiadiazole have shown antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Data Summary

Activity Type Target/Organism Effect Reference
AnticancerBreast Cancer (MCF-7)Anti-proliferation
AnticancerLung Cancer (A549)Anti-proliferation
AntimicrobialStaphylococcus aureusInhibition (MIC 3.125 mg/mL)
AntimicrobialEscherichia coliInhibition (MIC 3.125 mg/mL)

Q & A

Basic: What are the optimized synthetic routes for 2-ethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C to form the 1,3,4-thiadiazole ring .

Sulfanyl Group Introduction : Reaction with 2-(morpholin-4-yl)-2-oxoethyl mercaptan using coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C to prevent side reactions .

Benzamide Coupling : Amide bond formation between the thiadiazole intermediate and 2-ethoxybenzoyl chloride in the presence of triethylamine (TEA) as a base, with dichloromethane (DCM) as the solvent .
Key Optimization Factors :

  • Temperature Control : Low temperatures (0–5°C) during sulfanyl coupling minimize thioester byproducts .
  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reagent solubility and reaction homogeneity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), morpholine (δ 3.4–3.7 ppm for N-CH₂), and thiadiazole (δ 8.1–8.3 ppm for C=S) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and sulfanyl regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 463.12) and fragmentation patterns (e.g., loss of morpholine moiety) .
  • Infrared Spectroscopy (IR) : Identify key functional groups: C=O (1680–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H (3300 cm⁻¹) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Basic: What in vitro assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Activity :
    • Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
  • Anticancer Screening :
    • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare to cisplatin controls .
  • Enzyme Inhibition :
    • Kinase/Protease Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to assess inhibition of target enzymes like COX-2 or EGFR .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodological Answer:

  • Core Modifications :
    • Replace thiadiazole with oxadiazole or triazole to alter electron density and binding affinity .
  • Substituent Variations :
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide ring to enhance target interaction .
    • Modify the morpholine moiety with piperazine or thiomorpholine to modulate solubility and pharmacokinetics .
  • In Silico Tools :
    • Molecular Docking (AutoDock Vina) : Predict binding modes with protein targets (e.g., PARP-1) using crystal structures from the PDB .
    • QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features with activity .

Advanced: How can conflicting bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Plasma Stability Assays : Incubate compound in mouse plasma (37°C) and quantify degradation via LC-MS. Poor stability may explain in vivo inefficacy .
    • Caco-2 Permeability : Assess intestinal absorption (Papp <1×10⁻⁶ cm/s indicates poor bioavailability) .
  • Metabolite Identification :
    • Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) that may reduce activity .
  • Formulation Adjustments :
    • Employ nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration .

Advanced: What computational strategies are effective for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability and residue interactions .
  • Binding Free Energy Calculations :
    • Use MM-PBSA/GBSA to quantify contributions of hydrophobic/electrostatic forces .
  • ADMET Prediction :
    • Tools like SwissADME or ADMETLab 2.0 predict absorption, toxicity, and CYP450 inhibition risks .

Advanced: How can solubility and stability challenges be addressed during formulation?

Methodological Answer:

  • Solubility Enhancement :
    • Co-solvent Systems : Use PEG-400/water mixtures (up to 40% PEG) to increase aqueous solubility .
    • Salt Formation : React with hydrochloric acid to generate a hydrochloride salt with improved dissolution .
  • Stability Optimization :
    • pH Adjustment : Buffer solutions (pH 6–7) minimize hydrolysis of the morpholine moiety .
    • Lyophilization : Freeze-dry the compound with trehalose as a cryoprotectant for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.